molecular formula C22H24N2O4S B5369544 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5369544
M. Wt: 412.5 g/mol
InChI Key: YJAZGZDLHBKWMD-RMKNXTFCSA-N
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Description

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a tetrahydrobenzothiophene ring, and a carboxamide group

Preparation Methods

The synthesis of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol and formaldehyde through a condensation reaction.

    Synthesis of the Tetrahydrobenzothiophene Ring: This can be prepared via a cyclization reaction involving a thiophene derivative and a suitable alkylating agent.

    Coupling Reaction: The benzodioxole moiety is then coupled with the tetrahydrobenzothiophene ring through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols can replace the methylene group.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it suitable for use in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in binding to aromatic residues in the target protein, while the tetrahydrobenzothiophene ring may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydrobenzothiophene derivatives. For example:

The uniqueness of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-2-3-13-4-7-15-18(11-13)29-22(20(15)21(23)26)24-19(25)9-6-14-5-8-16-17(10-14)28-12-27-16/h5-6,8-10,13H,2-4,7,11-12H2,1H3,(H2,23,26)(H,24,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZGZDLHBKWMD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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